An In-depth Technical Guide to the Core Chemical Structure and Applications of CY2-Dise(diso3)
An In-depth Technical Guide to the Core Chemical Structure and Applications of CY2-Dise(diso3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of CY2-Dise(diso3), a fluorescent dye belonging to the cyanine family. This document is intended for researchers and professionals in the fields of biochemistry, molecular biology, and drug development who utilize fluorescent labeling techniques in their experimental workflows.
Chemical Structure and Properties
CY2-Dise(diso3) is a sulfonated cyanine dye characterized by a core structure of two benzoxazol rings linked by a polymethine bridge.[1][2] The systematic name for the diacid precursor is 3-(5-carboxypentyl)-2-[3-[3-(5-carboxypentyl)-5-sulfo-1,3-benzoxazol-2-ylidene]prop-1-enyl]-1,3-benzoxazol-3-ium-5-sulfonate.[3] The "Dise" designation indicates the presence of two N-hydroxysuccinimidyl (NHS) ester functional groups, which are reactive towards primary amines, making the dye suitable for labeling proteins and other biomolecules. The "diso3" component refers to the two sulfonate groups, which enhance the dye's water solubility and reduce aggregation, leading to brighter and more stable fluorescent conjugates.[1]
The cyanine family of dyes, to which CY2-Dise(diso3) belongs, is known for high molar extinction coefficients, photostability, and tunable fluorescence properties.[1] These dyes are characterized by two nitrogen-containing heterocyclic rings connected by a polymethine bridge.[1]
Table 1: Chemical and Physical Properties of CY2-Dise(diso3) and its Diacid Precursor
| Property | CY2-Dise(diso3) | Cy2-diacid(diso3) |
| CAS Number | 1103519-18-1 | Not explicitly available |
| Molecular Formula | C37H38N4O16S2 | C29H32N2O12S2[3] |
| Molecular Weight | 858.84 g/mol [4] | 664.7 g/mol [3] |
| Functional Groups | Di-N-hydroxysuccinimidyl ester, Disulfonate | Dicarboxylic acid, Disulfonate |
| Reactivity | Reacts with primary amines | - |
| Solubility | Enhanced water solubility due to sulfonate groups | Good water solubility |
Experimental Protocols
The primary application of CY2-Dise(diso3) is the fluorescent labeling of biomolecules containing primary amine groups, such as proteins and antibodies. The following is a general protocol for protein labeling using an NHS ester-functionalized dye like CY2-Dise(diso3).
Protocol: Fluorescent Labeling of Proteins with CY2-Dise(diso3)
Materials:
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CY2-Dise(diso3) stock solution (dissolved in anhydrous DMSO or DMF)
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Protein solution (e.g., antibody) in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.2-8.5) at a concentration of 2 mg/mL.[2]
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Size-exclusion chromatography column or dialysis equipment for purification.
Procedure:
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Prepare Protein Solution: Dissolve the protein to be labeled in an appropriate amine-free buffer at a concentration of approximately 2 mg/mL.[2] Buffers containing primary amines, such as Tris, should be avoided as they will compete for reaction with the NHS ester.
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Prepare Dye Stock Solution: Dissolve CY2-Dise(diso3) in anhydrous DMSO or DMF to create a fresh stock solution. The concentration will depend on the desired labeling ratio.
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Labeling Reaction: While gently vortexing the protein solution, add the calculated amount of the CY2-Dise(diso3) stock solution. The molar ratio of dye to protein will need to be optimized for each specific application.
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Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1]
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Purification: Remove the unreacted dye and byproducts from the labeled protein. This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against a suitable buffer.[1]
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Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, by measuring the absorbance of the labeled protein at the absorbance maximum of the dye and the protein.
Experimental Workflow and Data Analysis
The utility of CY2-Dise(diso3) lies in its application within various experimental workflows that require the detection and quantification of biomolecules.
Caption: General experimental workflow for protein labeling with CY2-Dise(diso3) and subsequent analysis.
The binding of CY2-Dise(diso3)-labeled molecules to their targets can be quantitatively analyzed to determine kinetic and thermodynamic parameters.[1] Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are valuable for these measurements.[1]
Table 2: Key Parameters in Binding Analysis
| Parameter | Symbol | Description |
| Association Rate Constant | k_on | Describes the rate at which the labeled molecule binds to its target. |
| Dissociation Rate Constant | k_off | Describes the rate at which the complex of the labeled molecule and its target dissociates. |
| Dissociation Constant | K_D | A measure of the binding affinity, calculated as the ratio of k_off to k_on. |
Synthesis Overview
The synthesis of CY2-Dise(diso3) involves a multi-step process.[1] A representative synthesis includes the following key steps:
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Sulfonation: A substituted indolenine is sulfonated.
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N-alkylation: The sulfonated indolenine is N-alkylated with a bifunctional reagent that contains a carboxylic acid.
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Condensation: Two equivalents of the resulting quaternary salt are condensed with a polymethine-building block to form the symmetrical dicarboxylic acid Cy2 dye.
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Esterification: The dicarboxylic acid is converted to the di-NHS ester to yield CY2-Dise(diso3).
Caption: Simplified synthetic pathway for CY2-Dise(diso3).
